molecular formula C17H17N3O4 B3447033 5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid

5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid

Cat. No. B3447033
M. Wt: 327.33 g/mol
InChI Key: KABYXPZHOZNVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is also used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H26N2O3. This indicates that it contains 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

This compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 270.37. The compound is stable under normal conditions and exhibits sharp, intense absorption bands.

Mechanism of Action

Variants of this compound have been explored as inhibitors in biological systems. For example, S-2-amino-5-azolylpentanoic acids, related to this compound, have been used as inhibitors of nitric oxide synthases, indicating potential applications in biochemical modulation and therapeutic interventions.

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use. It is classified as Acute Tox. 4 Oral according to the GHS classification system .

properties

IUPAC Name

5-oxo-5-[4-(pyridin-2-ylcarbamoyl)anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15(5-3-6-16(22)23)19-13-9-7-12(8-10-13)17(24)20-14-4-1-2-11-18-14/h1-2,4,7-11H,3,5-6H2,(H,19,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYXPZHOZNVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-[4-(pyridin-2-ylcarbamoyl)anilino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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